molecular formula C20H14FN5O3 B2595752 8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034550-57-5

8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2595752
CAS No.: 2034550-57-5
M. Wt: 391.362
InChI Key: DZCZKFVBSCHNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C20H14FN5O3 and its molecular weight is 391.362. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of Fluoropyrimidine-based Drugs

Anticancer Efficacy : Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., tegafur), are widely studied for their efficacy in treating various cancers. Research demonstrates their utility in chemotherapy regimens for gastric, colorectal, breast, and other cancers due to their ability to inhibit DNA synthesis in cancer cells, thus preventing tumor growth. A novel oral anticancer drug, S-1, combines tegafur with two modulators (gimestat and otastat potassium) to enhance the antitumor effect while reducing gastrointestinal toxicity, showing a high response rate in advanced gastric cancer patients (Sakata et al., 1998).

Modulation of Drug Toxicity : Genetic polymorphisms in the dihydropyrimidine dehydrogenase (DPYD) gene, which is crucial for metabolizing fluoropyrimidine drugs, can significantly affect drug toxicity and patient response. Identifying these polymorphisms allows for the personalization of chemotherapy to minimize adverse reactions and optimize treatment outcomes. Studies on DPYD polymorphisms have revealed associations with increased toxicity risk, highlighting the importance of genetic testing before initiating fluoropyrimidine-based therapy (Gross et al., 2008).

Radiotherapy Sensitization : Fluoropyrimidines are also explored for their potential to sensitize tumors to radiotherapy, increasing the effectiveness of radiation treatment in esophageal cancer and potentially other types. A phase I study of a combination therapy involving UFT (a 5-FU prodrug), leucovorin, cisplatin, and radiotherapy for esophageal cancer aimed to determine the maximum tolerated dose and dose-limiting toxicity, showing promising results in downstaging disease before surgical resection (Tedesco et al., 2005).

Properties

IUPAC Name

13-fluoro-5-(4-oxo-3H-phthalazine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3/c21-11-5-6-16-22-15-7-8-25(10-14(15)19(28)26(16)9-11)20(29)17-12-3-1-2-4-13(12)18(27)24-23-17/h1-6,9H,7-8,10H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCZKFVBSCHNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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